tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is an organic compound belonging to the class of carbamates. It contains a tert-butyl group, a pyrazin-2-yl group, a methyl group attached to the pyrazine ring at position 5, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate can be synthesized through the reaction of 2-amino-5-methylpyrazine with tert-butyl chloroformate. The reaction is typically carried out at room temperature and takes several hours to complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The carbamate bond in tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is susceptible to hydrolysis, resulting in the formation of tert-butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.
Substitution: The methyl group on the pyrazine ring can potentially be replaced by other groups through appropriate chemical reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents or nucleophiles.
Major Products
Hydrolysis: tert-Butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.
Substitution: Varies based on the substituent introduced.
Scientific Research Applications
tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is used in various scientific research fields due to its unique properties:
Chemistry: As an intermediate in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate exerts its effects involves interactions with specific molecular targets. The carbamate functional group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-methylpyrazin-2-yl)carbamate: Similar structure but lacks the methyl group on the pyrazine ring.
tert-Butyl (4-methylpyridin-2-yl)carbamate: Contains a pyridine ring instead of a pyrazine ring.
tert-Butyl (5-bromopyrimidin-2-yl)methyl)carbamate: Contains a bromine atom on the pyrimidine ring.
Uniqueness
tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is unique due to its specific combination of functional groups and the presence of a methyl group on the pyrazine ring, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl N-[(5-methylpyrazin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-13-9(6-12-8)7-14-10(15)16-11(2,3)4/h5-6H,7H2,1-4H3,(H,14,15) |
InChI Key |
YPCAGIIXKPBAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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